![molecular formula C13H13NO2 B11892763 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure ist eine heterocyclische Verbindung, die zur Indol-Familie gehört. Indole sind sowohl in natürlichen als auch in synthetischen Produkten aufgrund ihrer biologischen und pharmazeutischen Bedeutung von Bedeutung. Diese Verbindung zeichnet sich insbesondere durch ihre einzigartige Struktur aus, die den Indol-Kern mit einem Cyclopentan-Ring verbindet, was sie zu einem wertvollen Gerüst in der Wirkstoffforschung und anderen wissenschaftlichen Forschungsanwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure kann durch eine Eintopf-, Drei-Komponenten-Fischer-Indolisierungs-N-Alkylierungssequenz erreicht werden. Dieses Verfahren beinhaltet die Reaktion von Cyclopentanon, Phenylhydrazinhydrochlorid und Iodmethan unter bestimmten Bedingungen. Die Reaktion wird typischerweise in Gegenwart eines Katalysators und unter Mikrowellenbestrahlung durchgeführt, um die Reaktionszeiten zu verkürzen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der oben erwähnte Eintopf-Syntheseansatz ist skalierbar und kann aufgrund seiner Effizienz und hohen Ausbeute für industrielle Anwendungen angepasst werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators (Pd/C) erreicht werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indol-Stickstoff, unter Verwendung von Alkylhalogeniden
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit Pd/C-Katalysator.
Substitution: Alkylhalogenide in Gegenwart einer Base
Hauptprodukte
Oxidation: Bildung der entsprechenden Carbonsäuren.
Reduktion: Bildung von 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indol.
Substitution: Bildung von N-alkylierten Indol-Derivaten
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird als potenzielles Gerüst für die Wirkstoffentwicklung untersucht, insbesondere bei der gezielten Ansprache bestimmter Enzyme und Rezeptoren.
Industrie: Wird bei der Entwicklung von Polymeren und Verbundwerkstoffen mit Anwendungen in der Energiespeicherung und im biomedizinischen Bereich eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen und deren Aktivität zu hemmen. Darüber hinaus kann sie mit Rezeptoren interagieren und deren Signalwege modulieren. Diese Interaktionen sind entscheidend für ihre biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Wirkungen .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential scaffold for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of polymers and composite materials with applications in energy storage and biomedical fields
Wirkmechanismus
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological activities, including antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,3,4-Tetrahydrocyclopenta[b]indol: Fehlt die Methyl- und die Carbonsäuregruppe.
3-Alkyl-1,4-Dihydrocyclopenta[b]indole: Unterscheiden sich im Sättigungsgrad und den Substitutionsmustern.
1-Methyl-1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indol-3-carbonsäure: Enthält einen Pyridinring anstelle eines Cyclopentanrings .
Einzigartigkeit
4-Methyl-1,2,3,4-Tetrahydrocyclopenta[b]indol-1-carbonsäure ist aufgrund ihres spezifischen Substitutionsmusters einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Die Kombination einer Methylgruppe, einer Carbonsäure und eines Cyclopentanrings macht sie zu einem vielseitigen Gerüst für verschiedene Anwendungen in der wissenschaftlichen Forschung und Wirkstoffentwicklung .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-methyl-2,3-dihydro-1H-cyclopenta[b]indole-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-14-10-5-3-2-4-8(10)12-9(13(15)16)6-7-11(12)14/h2-5,9H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
DLGOJRXNFKWZKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(CC2)C(=O)O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



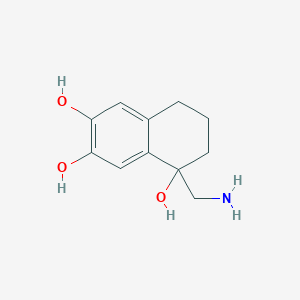
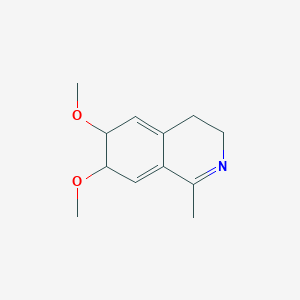
![1-benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11892698.png)

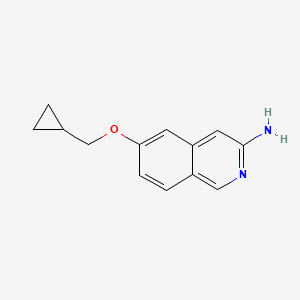
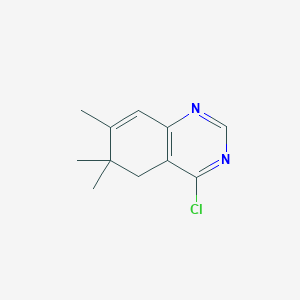
![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)


![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)
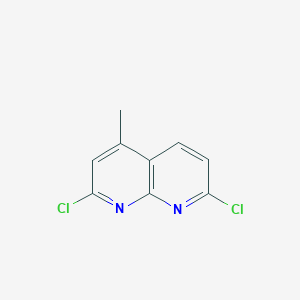

![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)
